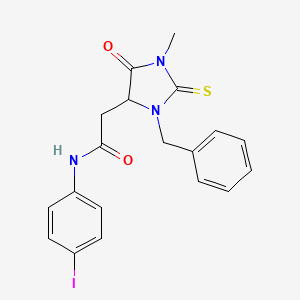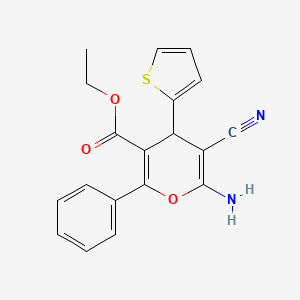
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide, also known as BI-69A11, is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioxoimidazolidinone derivatives and has been found to have significant activity against several diseases.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide involves the inhibition of several signaling pathways that are involved in the pathogenesis of various diseases. In cancer cells, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. In inflammation, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorders, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide inhibits the JNK signaling pathway, which is involved in neuronal apoptosis.
Biochemical and Physiological Effects:
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have several biochemical and physiological effects in scientific research. In cancer cells, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage. In neurological disorders, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to reduce oxidative stress, inhibit neuronal apoptosis, and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in lab experiments include its potent activity against several diseases, its well-defined mechanism of action, and its availability for purchase from several chemical suppliers. The limitations of using 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in lab experiments include its relatively high cost, its potential toxicity at high concentrations, and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to develop more potent derivatives of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide with improved pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosage and administration of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide in different disease models. Finally, research is needed to investigate the potential side effects of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide and its long-term safety profile.
In conclusion, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in several diseases. Its well-defined mechanism of action and potent activity against several diseases make it a promising candidate for further research and development. Future research on 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide should focus on its potential therapeutic applications in other diseases, the development of more potent derivatives, and the determination of its optimal dosage and administration.
Synthesis Methods
The synthesis of 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide involves the reaction of 4-iodoaniline with 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)acetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide.
Scientific Research Applications
2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been extensively studied for its potential therapeutic applications in several diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have potent anticancer activity against several cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(3-benzyl-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-iodophenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(3-benzyl-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O2S/c1-22-18(25)16(11-17(24)21-15-9-7-14(20)8-10-15)23(19(22)26)12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXKRWALIVKDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)
![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)
![2-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5068602.png)
![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)

![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5068633.png)
![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)

![(3S*)-1-isobutyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B5068661.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)